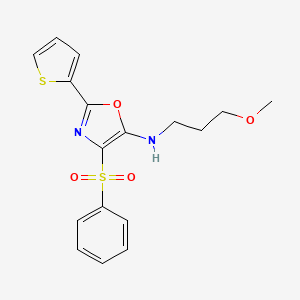

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Beschreibung

The compound 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by:

- A thiophen-2-yl substituent at position 2, contributing aromaticity and π-stacking interactions .

- A 3-methoxypropylamine group at position 5, offering flexibility and moderate basicity .

Below, we compare its structural and functional attributes with related compounds.

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-22-11-6-10-18-16-17(19-15(23-16)14-9-5-12-24-14)25(20,21)13-7-3-2-4-8-13/h2-5,7-9,12,18H,6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNBCHINWAELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

Addition of the Methoxypropyl Group: The methoxypropyl group can be added via an alkylation reaction using 3-methoxypropyl bromide and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)-N-(3-methoxypropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several biological activities, which are outlined below:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess broad-spectrum antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial folate synthesis, similar to other sulfonamides, which is critical for bacterial growth and replication.

Anti-inflammatory Properties

The compound's structure allows it to interact with inflammatory pathways. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Anticancer Potential

Recent investigations have explored the anticancer properties of sulfonamide derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly in breast and colon cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential for use in resistant infections.

-

Case Study on Anti-inflammatory Effects :

- In a model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.

-

Case Study on Anticancer Activity :

- A preclinical trial assessed its effects on human breast cancer cells, revealing a dose-dependent decrease in cell viability and increased apoptosis rates.

Wirkmechanismus

The mechanism of action of 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group can act as a pharmacophore, while the thiophene and oxazole rings can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2

The thiophen-2-yl group distinguishes the target compound from analogs with other aromatic substituents:

¹Calculated based on molecular formula.

Key Observations :

Variations in the Position 5 Amine Group

The 3-methoxypropylamine moiety is compared to other amine substituents:

Key Observations :

- Methoxypropyl vs.

- Pyridinylmethyl Group : The pyridine ring () may engage in π-π interactions with biological targets.

Comparison with Thiazole and Other Heterocyclic Analogs

Thiazole Derivatives

SSR125543A (): A thiazole-based CRF1 receptor antagonist with:

- 2-Aminothiazole core (vs. oxazole in the target compound).

- Nanomolar affinity (pKi = 8.73 for CRF1) and oral activity .

Key Differences :

- Heteroatom Effects : Thiazole’s sulfur may increase metabolic stability but reduce polarity compared to oxazole.

- Pharmacological Profile : Thiazoles like SSR125543A demonstrate CNS activity, suggesting the target oxazole derivative could be optimized for similar targets.

Thiadiazole and Triazole Derivatives

- 1,3,4-Thiadiazoles (): Exhibited anticancer activity (IC50 = 1.28 μg/mL against MCF7). The sulfonyl group in the target compound may similarly enhance binding to kinases or proteases.

- The oxazole core in the target may offer comparable rigidity for scaffold design.

Physicochemical and Pharmacological Implications

Physicochemical Properties

Biologische Aktivität

The compound 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzenesulfonyl group, a methoxypropyl side chain, and a thiophene ring incorporated into an oxazole framework.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that oxazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance .

- Anticancer Properties : Oxazole derivatives have been investigated for their anticancer potential. Some studies indicate that they may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of ubiquitin-activating enzymes .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The benzenesulfonyl moiety may interact with specific enzymes or receptors, inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced tumor growth.

- Cellular Uptake and Cytotoxicity : The methoxypropyl group may enhance cellular uptake of the compound, leading to increased cytotoxic effects on target cells.

- Modulation of Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways involved in cell proliferation and survival, contributing to their anticancer effects .

Case Studies

Several studies have explored the biological activity of oxazole derivatives:

- Antimicrobial Screening : A study on a series of oxazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines indicated that oxazole derivatives could effectively induce apoptosis and inhibit proliferation. For example, one study reported that a related oxazole compound reduced cell viability in breast cancer cell lines by promoting apoptotic pathways .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Multi-step synthesis : Begin with sulfonylation of the oxazole core, followed by nucleophilic substitution at the 5-amine position. Thiophene and benzenesulfonyl groups are introduced via Suzuki coupling or direct alkylation, depending on precursor availability .

- Optimization factors :

- Solvent selection : Polar aprotic solvents like DMF or DCM improve solubility and reaction kinetics .

- Temperature control : Maintain 80–90°C during sulfonylation to avoid side reactions .

- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with triethylamine as a base .

- Yield enhancement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., sulfonyl group at C4, thiophene at C2) by comparing shifts to analogous oxazole derivatives. For example, benzenesulfonyl groups typically show deshielded aromatic protons at δ 7.5–8.0 ppm .

- HRMS : Validate molecular formula (C₁₉H₂₁N₂O₃S₂) with exact mass matching (±2 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what experimental validation strategies are recommended?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the sulfonyl group’s affinity for hydrophobic pockets .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

- Validation :

- In vitro assays : Test COX-2 inhibition (IC₅₀) using a fluorometric kit .

- SAR studies : Modify the methoxypropyl chain to evaluate potency changes .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Dose-response curves : Calculate EC₅₀ values to compare potency under varying conditions .

- Meta-analysis : Aggregate data from PubChem and independent studies to identify outliers .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.